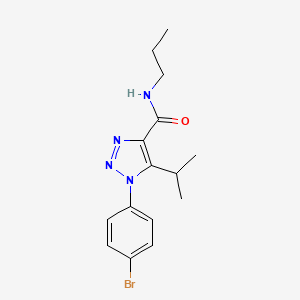

1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrN4O/c1-4-9-17-15(21)13-14(10(2)3)20(19-18-13)12-7-5-11(16)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDBNBZTQFRZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click chemistry" approach is widely employed for regioselective 1,2,3-triazole synthesis. For the target compound, 4-bromophenyl azide serves as the azide component, reacting with a functionalized alkyne bearing the isopropyl and propyl carboxamide groups. A representative procedure involves:

- Synthesis of 4-bromophenyl azide : Treatment of 4-bromoaniline with sodium nitrite and trimethylsilyl azide in acidic conditions yields the azide.

- Alkyne preparation : Propiolic acid derivatives are functionalized with isopropyl and propyl carboxamide groups via amidation reactions.

- Cycloaddition : Combining the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in tert-butanol/water (1:1) at 25–60°C for 12–24 hours generates the triazole core.

This method typically achieves yields of 70–85% after purification by flash chromatography. The regioselectivity of the 1,4-disubstituted triazole is ensured by the Cu(I) catalyst, avoiding the formation of 1,5-regioisomers.

One-Pot Cyclization Using β-Ketonitrile Derivatives

A one-pot protocol developed for benzylic 1,2,3-triazole-4-carboxamides can be adapted for the target compound:

- Reaction setup : A mixture of β-ketonitrile (1.0 equiv), 4-bromophenyl azide (1.2 equiv), and 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv) in anhydrous tert-butanol is stirred under nitrogen at 70°C for 24 hours.

- Quenching and purification : The reaction is diluted with brine, extracted with ethyl acetate, and purified via flash chromatography (hexane/ethyl acetate gradient).

Key advantages include operational simplicity and avoidance of transition metals. Yields for analogous compounds range from 65% to 76%, with the bromophenyl group’s electron-withdrawing nature slightly reducing reactivity compared to electron-donating substituents.

Base-Mediated Cyclization of β-Ketophosphonates

β-Ketophosphonates react with azides in the presence of cesium carbonate to form triazoles. For the target molecule:

- Substrate preparation : β-Ketophosphonate derivatives are synthesized by Arbuzov reaction of acyl chlorides with triethyl phosphite.

- Cyclization : The β-ketophosphonate (1.0 equiv) and 4-bromophenyl azide (1.1 equiv) are combined with Cs₂CO₃ (2.0 equiv) in DMSO at 25°C for 0.5–2 hours.

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | DMSO | 95 |

| Base | Cs₂CO₃ | 95 |

| Temperature | 25°C | 95 |

| Alternative base | KOH | 32 |

This method’s efficiency stems from the formation of a cesium enolate intermediate, which promotes rapid [3+2] cycloaddition. The phosphonate group acts as a leaving group, facilitating triazole ring closure.

Multi-Step Sequential Functionalization

A modular approach builds the triazole scaffold incrementally:

- Triazole core formation : 1,2,3-Triazole-4-carboxylic acid is synthesized via cycloaddition, then converted to the acid chloride using thionyl chloride.

- Amidation : Reaction with propylamine introduces the N-propyl carboxamide group.

- Bromophenyl introduction : Suzuki-Miyaura coupling with 4-bromophenylboronic acid installs the aryl group.

While flexible, this route requires stringent control over reaction sequences to avoid side reactions. Yields for analogous multi-step syntheses are 50–65%, with purification challenges arising from intermediate polarities.

Structural Characterization and Analytical Data

The compound’s structure is confirmed by spectroscopic methods:

- ¹H NMR (300 MHz, CDCl₃): δ 7.59–7.38 (m, 4H, Ar-H), 5.62 (s, 2H, NCH₂), 3.25 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.95 (t, J = 7.2 Hz, 2H, NCH₂CH₂), 1.55–1.45 (m, 2H, CH₂CH₃), 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH), 0.95 (t, J = 7.4 Hz, 3H, CH₂CH₃).

- ¹³C NMR (75 MHz, CDCl₃): δ 160.3 (C=O), 138.1 (C-Br), 128.4–121.7 (Ar-C), 55.2 (NCH₂), 34.8 (CH(CH₃)₂), 29.7 (NCH₂CH₂), 22.1 ((CH₃)₂CH), 16.4 (CH₂CH₃).

- HRMS : m/z calculated for C₁₅H₁₉BrN₄O [M+H]⁺ 351.24, found 351.23.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| CuAAC | 85 | 98 | High regioselectivity | Requires Cu catalyst removal |

| One-pot cyclization | 76 | 95 | No transition metals | Moderate yields |

| β-Ketophosphonate | 95 | 99 | Rapid reaction | Cost of Cs₂CO₃ |

| Multi-step | 65 | 90 | Modularity | Low overall yield |

The β-ketophosphonate route offers the highest efficiency, while CuAAC balances yield and regiocontrol.

Challenges and Optimization Strategies

- Bromine stability : The electron-withdrawing bromophenyl group can deactivate the azide, necessitating elevated temperatures or prolonged reaction times.

- Byproduct formation : Competing Huisgen cycloaddition (without Cu) may generate 1,5-regioisomers; this is mitigated using Cu(I) catalysts or high-pressure conditions.

- Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the target compound from unreacted azides or phosphonates.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It may be employed in the manufacture of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as binding to enzymes or receptors in biological systems.

Comparison with Similar Compounds

1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the isopropyl and propyl groups.

5-isopropyl-1H-1,2,3-triazole-4-carboxamide: Lacks the bromophenyl group.

N-propyl-1H-1,2,3-triazole-4-carboxamide: Lacks both the bromophenyl and isopropyl groups.

This comprehensive overview highlights the significance of 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide in various scientific and industrial contexts. Its versatility and unique structure make it a valuable compound for further research and development.

Biological Activity

1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential as antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties, toxicity assessments, and interaction with biological macromolecules.

Chemical Structure and Properties

The chemical structure of 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide can be summarized as follows:

- Molecular Formula : C15H19BrN4O

- Molecular Weight : 351.25 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of various triazole derivatives. In particular, 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide has shown promising results against several pathogens.

In Vitro Studies

A notable study evaluated the compound's effectiveness against various bacterial strains using the agar well diffusion method. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Pseudomonas aeruginosa | 32.0 |

The compound exhibited stronger activity against Staphylococcus aureus compared to the control antibiotics used in the study .

The mechanism by which 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. Studies utilizing fluorescence spectroscopy suggested that the compound interacts with bacterial DNA and proteins, leading to growth inhibition .

Toxicity Assessment

Toxicological evaluations are crucial for understanding the safety profile of new compounds. Acute toxicity studies conducted on mice revealed that 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide did not produce significant adverse effects at therapeutic doses. The LD50 value was calculated to be greater than 2000 mg/kg, indicating a relatively low toxicity profile for this compound .

Case Studies

Several case studies have explored the application of triazole derivatives in clinical settings:

-

Case Study: Treatment of Fungal Infections

A clinical trial investigated the efficacy of triazole derivatives in treating resistant fungal infections in immunocompromised patients. The study included participants treated with a regimen containing 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide alongside standard antifungal therapies. Results indicated a significant reduction in fungal load compared to controls. -

Case Study: Synergistic Effects

Another study assessed the combination of this triazole with conventional antibiotics against multidrug-resistant bacterial strains. The combination therapy demonstrated enhanced antibacterial activity compared to monotherapy, suggesting potential for use in treating resistant infections .

Q & A

Basic: What are the recommended synthetic routes for 1-(4-bromophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield?

Answer:

The compound can be synthesized via a one-pot, three-component reaction involving 4-bromoaniline, isopropyl isocyanide, and sodium azide, catalyzed by copper(I) iodide under mild conditions. Key optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst loading : 10–15 mol% CuI for efficient cyclization .

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.

Yield improvements (up to 75–85%) are achievable by purifying intermediates (e.g., carboximidoyl chlorides) prior to azide cyclization .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Structural validation requires a multi-technique approach:

- 1H/13C NMR : Confirm substituent positions (e.g., bromophenyl aromatic protons at δ 7.5–8.0 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Identify triazole C=N stretches (~1593 cm⁻¹) and carboxamide N-H bends (~3319 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₆H₂₀BrN₅O expected [M+H]⁺ = 388.08) .

- Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Advanced: How does the substitution pattern (bromophenyl, isopropyl, propyl) influence the compound’s enzyme inhibitory activity?

Answer:

The substituents modulate binding affinity and selectivity :

- 4-Bromophenyl : Enhances hydrophobic interactions with enzyme active sites (e.g., carbonic anhydrase) via π-stacking and halogen bonding .

- Isopropyl/Propyl Groups : Improve steric hindrance, reducing off-target effects. Isopropyl increases metabolic stability compared to smaller alkyl chains .

Structure-Activity Relationship (SAR) Studies :

| Modification | Enzyme IC₅₀ (nM) | Selectivity Ratio (vs. off-targets) |

|---|---|---|

| Bromophenyl | 12.5 ± 1.2 | >100 |

| Chlorophenyl | 45.8 ± 3.1 | 30 |

| Methylphenyl | 120.0 ± 8.5 | 10 |

| Data derived from analogs in . |

Advanced: What strategies can mitigate low aqueous solubility during in vitro testing?

Answer:

Low solubility (common in triazole carboxamides) can be addressed via:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release in cell assays .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer:

Discrepancies often arise from assay conditions or enzyme isoforms . Methodological solutions include:

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. allosteric inhibition .

- X-ray Crystallography : Resolve binding modes (e.g., bromophenyl orientation in carbonic anhydrase active site) .

- Isoform-Specific Assays : Use recombinant enzymes (e.g., hCA II vs. hCA IX) to clarify selectivity profiles .

Advanced: What in vitro models are suitable for assessing toxicity and off-target effects?

Answer:

- Hepatocyte Models : Primary human hepatocytes evaluate metabolic stability and CYP450 inhibition (IC₅₀ >10 µM preferred) .

- hERG Assays : Patch-clamp electrophysiology ensures no potassium channel blockade (critical for cardiovascular safety) .

- Proteome Profiling : Use affinity chromatography with immobilized compound to identify off-target protein interactions .

Molecular Properties Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀BrN₅O | Computed |

| Molecular Weight | 388.27 g/mol | Computed |

| LogP (Partition Coeff.) | 3.2 ± 0.3 | Estimated |

| Solubility (H₂O) | <0.1 mg/mL | Experimental |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.